molecular formula C18H19NO3 B7459888 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid

Cat. No. B7459888
M. Wt: 297.3 g/mol
InChI Key: LUYCEPWFKQTDOU-UHFFFAOYSA-N
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Description

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid, also known as NAP, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Mechanism of Action

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is thought to exert its effects through the activation of the Akt signaling pathway, which is involved in cell survival and growth. 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has also been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including increased neuronal survival, reduced inflammation, and improved cognitive function. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to protect against neuronal damage caused by various insults, including ischemia, traumatic brain injury, and neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is its stability, which allows for easy storage and handling in laboratory settings. However, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be difficult to solubilize, which can complicate its use in experiments. Additionally, the cost of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be a limitation for some researchers.

Future Directions

For 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid research include further investigation of its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, research into the optimal dosing and administration of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid will be important for its clinical translation. Finally, the development of novel analogs of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is a promising synthetic peptide with a range of potential therapeutic applications. Its mechanism of action involves the activation of the Akt signaling pathway and modulation of genes involved in inflammation and oxidative stress. While 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has advantages in terms of stability, solubility can be a limitation, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is obtained through cleavage from the resin and subsequent purification.

properties

IUPAC Name

1-(2-naphthalen-2-ylacetyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(19-9-3-6-16(12-19)18(21)22)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYCEPWFKQTDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid

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